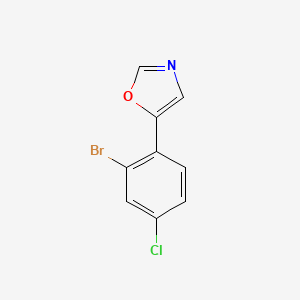

5-(2-Bromo-4-chlorophenyl)-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(2-Bromo-4-chlorophenyl)-1,3-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxazole ring is substituted at the 5-position with a 2-bromo-4-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of “5-(2-Bromo-4-chlorophenyl)-1,3-oxazole” would consist of an oxazole ring attached to a phenyl ring at the 5-position. The phenyl ring would have bromine and chlorine substituents at the 2 and 4 positions, respectively .Chemical Reactions Analysis

Again, while specific reactions involving “5-(2-Bromo-4-chlorophenyl)-1,3-oxazole” are not available, oxazoles are known to participate in various chemical reactions. For example, they can undergo electrophilic substitution at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “5-(2-Bromo-4-chlorophenyl)-1,3-oxazole”, we can predict that it would be a solid at room temperature, given the properties of similar compounds .Scientific Research Applications

Anticancer and Antimicrobial Applications

A study explored the synthesis of new heterocyclic compounds that included a 1,3-oxazole moiety, which is similar to 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole, for potential use as anticancer and antimicrobial agents. These compounds demonstrated significant potency against cancer cell lines and pathogenic strains, suggesting the potential of 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole derivatives in these areas (Katariya, Vennapu, & Shah, 2021).

Synthetic Applications

Research into 2-(halomethyl)-4,5-diaryloxazoles, a category that includes compounds similar to 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole, has highlighted their utility as reactive scaffolds for synthetic chemistry. These compounds serve as intermediates for creating a variety of functionalized oxazoles, showcasing their importance in organic synthesis (Patil & Luzzio, 2016).

Optoelectronic Properties

Another study focused on the synthesis of new bicyclic oxazolidine compounds, which are structurally related to 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole. The investigation into their optoelectronic properties using density functional theory (DFT) provided insights into their potential applications in materials science, particularly in the development of new photonic and electronic materials (Abbas et al., 2018).

Nonlinear Optical Behavior

The synthesis of 4-substituted arylidene oxazolones, which are structurally akin to 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole, was undertaken to study their nonlinear optical properties. These compounds exhibited significant third-order nonlinear optical behavior, suggesting their utility in optical limiting and other photonic applications (Murthy et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used for complexation to co2+, ni2+, cu2+, and zn2+ metal salts . These metal ions could potentially be the targets of this compound.

Mode of Action

It’s known that similar compounds act as ligands, binding to metal ions through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively . This interaction could lead to changes in the biochemical properties of the target, affecting its function.

Biochemical Pathways

The interaction of similar compounds with metal ions can influence various biochemical processes, potentially affecting downstream effects such as cellular signaling, enzyme activity, and protein function .

Result of Action

Similar compounds have shown enhanced activity over the free schiff base ligand in antimicrobial and antioxidant assays . This suggests that the compound could have potential antimicrobial and antioxidant effects.

properties

IUPAC Name |

5-(2-bromo-4-chlorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEQCXOCMDGILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-4-chlorophenyl)-1,3-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)

![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)